N,4,5-triphenyl-1,3-thiazol-2-amine N,4,5-triphenyl-1,3-thiazol-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC10124010
InChI: InChI=1S/C21H16N2S/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)24-21(23-19)22-18-14-8-3-9-15-18/h1-15H,(H,22,23)
SMILES: C1=CC=C(C=C1)C2=C(SC(=N2)NC3=CC=CC=C3)C4=CC=CC=C4
Molecular Formula: C21H16N2S
Molecular Weight: 328.4 g/mol

N,4,5-triphenyl-1,3-thiazol-2-amine

CAS No.:

Cat. No.: VC10124010

Molecular Formula: C21H16N2S

Molecular Weight: 328.4 g/mol

* For research use only. Not for human or veterinary use.

N,4,5-triphenyl-1,3-thiazol-2-amine -

Specification

Molecular Formula C21H16N2S
Molecular Weight 328.4 g/mol
IUPAC Name N,4,5-triphenyl-1,3-thiazol-2-amine
Standard InChI InChI=1S/C21H16N2S/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)24-21(23-19)22-18-14-8-3-9-15-18/h1-15H,(H,22,23)
Standard InChI Key FKPNNARAWMZEHH-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=C(SC(=N2)NC3=CC=CC=C3)C4=CC=CC=C4
Canonical SMILES C1=CC=C(C=C1)C2=C(SC(=N2)NC3=CC=CC=C3)C4=CC=CC=C4

Introduction

Structural and Chemical Identity

The molecular architecture of N,4,5-triphenyl-1,3-thiazol-2-amine (Figure 1) consists of a thiazole ring system with phenyl groups at positions 4 and 5, alongside a phenyl-substituted amino group at position 2. The compound’s molecular formula is C<sub>21</sub>H<sub>17</sub>N<sub>2</sub>S, with a molecular weight of 329.44 g/mol. Key structural features include:

  • Thiazole core: A five-membered ring with sulfur at position 1 and nitrogen at position 3.

  • Substituents: Three phenyl groups contributing to steric bulk and electronic modulation.

  • Amino group: Positioned at C2, providing a site for hydrogen bonding and molecular interactions .

Table 1: Key Physicochemical Properties of N,4,5-Triphenyl-1,3-thiazol-2-amine

PropertyValue/Description
Molecular FormulaC<sub>21</sub>H<sub>17</sub>N<sub>2</sub>S
Molecular Weight329.44 g/mol
LogP (Predicted)~6.2 (similar to N,N,4-triphenyl analog)
SolubilityLow aqueous solubility (hydrophobic)
Melting PointNot reported (analogs: 227–230°C)

Synthetic Methodologies

While no direct synthesis of N,4,5-triphenyl-1,3-thiazol-2-amine is documented, its preparation can be inferred from established thiazole synthesis protocols, particularly the Hantzsch thiazole synthesis and Weber cyclization .

Hantzsch Thiazole Synthesis

This method involves the condensation of α-haloketones with thioureas. For N,4,5-triphenyl-1,3-thiazol-2-amine:

  • Starting Materials:

    • A 4,5-diphenylthiazole-2-amine precursor.

    • Phenylating agents (e.g., iodobenzene) for N-arylation.

  • Reaction Conditions:

    • Catalytic iodine (4 equivalents) under thermal conditions (4–6 hours) .

    • Neutralization with ammonium hydroxide to isolate the product .

Post-Synthetic Modifications

  • N-Arylation: Introducing the phenyl group at the amino position via Buchwald-Hartwig coupling or Ullmann-type reactions .

  • Crystallization: Purification using ethanol-water mixtures to yield solid products .

Biological Activities of Structural Analogs

Although biological data specific to N,4,5-triphenyl-1,3-thiazol-2-amine are unavailable, closely related thiazole derivatives exhibit notable pharmacological profiles:

Antimicrobial and Antifungal Activity

  • 4-Phenylthiazole-2-amines: Demonstrated antileishmanial activity against Leishmania amazonensis (IC<sub>50</sub>: 3.2–142 μM) .

  • 2,4-Disubstituted Thiazoles: Showed potent inhibition of Bacillus subtilis and Staphylococcus aureus (MIC: 3.39–4.23 μM/mL) .

Anti-Inflammatory and Antioxidant Properties

  • N,4-Diarylthiazole-2-amines: Inhibited 5-lipoxygenase (5-LO) and cyclooxygenase-2 (COX-2) enzymes, key mediators of inflammation .

  • Thiazole Derivatives with Nitro Groups: Exhibited DPPH radical scavenging activity (15–18% inhibition) .

Table 2: Biological Activities of Selected Thiazole Analogs

Compound ClassActivityMechanism/TargetReference
4-Phenylthiazole-2-aminesAntileishmanialLeishmania amazonensis
N,4-DiarylthiazolesDual 5-LO/COX-2 inhibitionEicosanoid pathway modulation
Nitro-substituted thiazolesAntioxidant (DPPH scavenging)Free radical neutralization

Structure-Activity Relationships (SAR)

The pharmacological profile of thiazole derivatives is highly dependent on substituent patterns:

  • Phenyl Groups at C4/C5: Enhance lipophilicity and membrane permeability, critical for antimicrobial activity .

  • N-Substituents: Influence electronic properties and hydrogen-bonding capacity, affecting enzyme inhibition (e.g., COX-2) .

  • Nitro and Halogen Moieties: Improve antimicrobial potency via strong hydrogen bonding with microbial targets .

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